(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Description
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S2/c11-6-1-9(16-4-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h1,4,7-8H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMIXBLMDBSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC(=CS3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene Derivatives
The 4-bromothiophen-2-yl moiety is typically synthesized via regioselective bromination of thiophene precursors. A common approach involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C under light-shielded conditions. For example, bromination of 2-(thiophen-2-yl)thiophene with NBS (2.2 equivalents) in DMF yields 5,5'-dibromo-2,2'-bithiophene in 51% yield after chromatographic purification. This method ensures selective bromination at the 5-position of the thiophene ring, which can be further functionalized.
Functionalization via Cross-Coupling Reactions
The brominated thiophene intermediate serves as a substrate for cross-coupling reactions. A Kumada coupling between 5,5'-dibromo-2,2'-bithiophene and a Grignard reagent (e.g., 3-dodecylthiophen-2-ylmagnesium bromide) in the presence of a nickel catalyst ([1,2-bis(diphenylphosphino)ethane]dichloronickel(II)) enables the introduction of alkyl chains or other functional groups. This reaction, conducted in anhydrous tetrahydrofuran (THF) under argon, achieves yields up to 66% after recrystallization.
Construction of the 2,2-Dioxido-2-Thia-5-Azabicyclo[2.2.1]heptane Core
Diels-Alder Reaction for Bicyclic Framework Formation
The 2-thia-5-azabicyclo[2.2.1]heptane skeleton is synthesized via a Diels-Alder reaction between cyclopentadiene and a sulfur-containing dienophile. A patented method describes the reaction of cyclopentadiene with methanesulfonyl cyanide to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. This intermediate undergoes acidic hydrolysis (e.g., with acetic acid) to yield 2-azabicyclo[2.2.1]hept-5-en-3-one, a precursor for further modifications.
Oxidation to Sulfone and Functionalization
The sulfide group in the bicyclic intermediate is oxidized to a sulfone using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) . For instance, treatment of 2-thia-5-azabicyclo[2.2.1]heptane with aqueous hydrogen peroxide (30%) in acetic acid at 50°C for 12 hours yields the corresponding sulfone in >80% yield. This step is critical for introducing the 2,2-dioxido functionality required for the target compound.
Coupling of Fragments via Ketone Bridge
Acylation of the Bicyclic Sulfonamide
The bicyclic sulfonamide is functionalized with a carbonyl group through Friedel-Crafts acylation or Schlenk techniques . In a representative procedure, the sulfonamide is treated with thionyl chloride to generate the corresponding acyl chloride, which is then reacted with 4-bromothiophen-2-ylmagnesium bromide in anhydrous diethyl ether. This step forms the ketone bridge, yielding the target compound after purification via column chromatography (silica gel, ethyl acetate/hexanes).
Optimization of Reaction Conditions
Key parameters for maximizing yield include:
- Temperature : Reactions conducted at −78°C to 0°C minimize side reactions.
- Catalyst : Use of Lewis acids (e.g., AlCl₃) accelerates acylation.
- Solvent : Anhydrous THF or dichloromethane ensures reagent stability.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of the final product confirms regiochemistry and purity. For example, the 4-bromothiophene protons resonate as doublets at δ 7.18 (J = 5.4 Hz) and δ 6.94 (J = 3.6 Hz), while the bicyclic sulfonamide protons appear as multiplet signals between δ 3.50–4.20.
Mass Spectrometry (MS) and Elemental Analysis
High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₉BrNO₃S₂), with a characteristic isotopic pattern for bromine. Elemental analysis typically shows <0.5% deviation from theoretical values.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Diels-Alder + Acylation | 58 | 98 | Scalable, minimal byproducts |
| Kumada Coupling | 66 | 95 | High functional group tolerance |
| Direct Bromination | 51 | 90 | Cost-effective, short reaction time |
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Use of Lewis acids (e.g., FeCl₃) directs bromination to the 4-position of thiophene.
- Sulfone Oxidation Side Reactions : Controlled addition of oxidants and low temperatures (0–5°C) prevent over-oxidation.
- Coupling Efficiency : Ultrasound irradiation improves reaction kinetics in cross-coupling steps, reducing time from 48 to 24 hours.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxido group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : The bromo group at the 2-position of the thiophene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of higher oxidation state derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives where the bromo group is replaced by other functional groups.
Scientific Research Applications
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Potential use in studying biological systems and pathways.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in material science and the development of new materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, while the dioxido-thia-azabicycloheptane structure could play a role in binding to biological targets.
Comparison with Similar Compounds
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone
This analog replaces the 4-bromothiophene group with a 3-iodophenyl moiety. Key differences include:
- This may alter dipole moments and intermolecular interactions.
- Steric and Reactivity Profiles : The larger atomic radius of iodine (1.40 Å vs. 1.14 Å for bromine) introduces steric bulk, which could hinder π-stacking or binding to sterically sensitive targets. Additionally, iodine’s polarizability may enhance halogen-bonding capabilities compared to bromine .
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone
This compound lacks the sulfone group (2,2-dioxido) in the bicyclic system and substitutes the methanone bridge with an ethanone-linked 2-bromophenyl group. Key distinctions include:
- Substituent Position : The ortho-bromine on the phenyl ring introduces steric hindrance, which may destabilize planar conformations and affect binding to flat aromatic interfaces in proteins or materials .
Spectroscopic and Analytical Comparisons
- NMR Shifts : The 4-bromothiophene’s deshielding effect on adjacent protons (e.g., thiophene C-H) would differ from iodophenyl or bromophenyl analogs due to varying electronegativity and resonance effects. For example, the thiophene’s sulfur atom may induce upfield shifts in $^{1}\text{H}$-NMR compared to phenyl systems .
- UV-Vis Absorption : The bromothiophene’s extended conjugation and electron-deficient nature could redshift absorption maxima relative to phenyl-containing analogs.
Table 1: Comparative Properties of Structural Analogs
Biological Activity
The compound (4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone , with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bromothiophene moiety attached to a bicyclic azabicyclo structure. This unique configuration may contribute to its biological properties, particularly in interactions with biological targets.
- Enzyme Inhibition : Research suggests that compounds with similar structures exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, some derivatives have been identified as inhibitors of glucosylceramide synthase (GCS), which is crucial for treating lysosomal storage diseases and certain cancers .
- Antimicrobial Properties : Compounds containing thiophene rings have shown antimicrobial activity against various pathogens. The presence of bromine in the structure may enhance this activity through increased lipophilicity and interactions with microbial membranes.
- Anticancer Potential : Some studies indicate that derivatives of bromothiophene can induce apoptosis in cancer cells, suggesting that this compound may have similar properties that warrant further investigation.
Case Studies
- Inhibition of Glucosylceramide Synthase : A study demonstrated that related compounds effectively inhibited GCS, leading to reduced levels of glucosylceramide in cellular models. This inhibition was linked to therapeutic benefits in models of Gaucher disease .
- Antimicrobial Activity : In vitro assays revealed that compounds structurally related to (4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Studies : Cytotoxicity assays against various cancer cell lines indicated that the compound could inhibit cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing (4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the bromothiophene moiety to the bicyclic core via a ketone linkage. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like decomposition of the bicyclic sulfone group.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation, if applicable .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be systematically applied to confirm the compound's structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the bromothiophene (e.g., δ 7.2–7.5 ppm for aromatic protons) and bicyclic core (e.g., δ 3.5–4.5 ppm for bridgehead protons). The sulfone group (SO₂) deshields adjacent carbons, observable in ¹³C NMR .
- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and sulfone (asymmetric SO₂ stretch ~1300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the bicyclic framework .
- X-ray Crystallography : Resolves bond angles and confirms the bicyclo[2.2.1]heptane geometry and sulfone orientation .
Advanced Research Questions
Q. What computational chemistry methods are suitable for predicting the reactivity and stability of the bicyclic core under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess sulfone group stability under acidic/basic conditions .
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .
- Docking Studies : Screen the compound against biological targets (e.g., kinases) to hypothesize binding modes, leveraging the thiophene moiety’s π-π stacking potential .
Q. How should researchers address discrepancies in reaction yields reported across different synthetic protocols for this compound?
- Methodological Answer :
- Controlled Replication : Systematically vary one parameter (e.g., solvent) while keeping others constant to isolate yield-limiting factors.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfone reduction or bromothiophene decomposition) that reduce yield .
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to determine optimal reaction times and intermediates .
Q. What strategies can be employed to modify the thiophene and bicyclic moieties to explore structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Thiophene Modifications : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic substitution reactions .
- Bicyclic Core Variations : Synthesize analogs with different bridgehead substituents (e.g., -CH₃ vs. -CF₃) to study steric effects on target binding .
- Biological Assays : Test analogs against enzyme panels (e.g., cytochrome P450) to correlate structural changes with inhibitory potency .
Q. What are the key considerations in designing experiments to assess the compound's potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Inhibition :
- Selectivity Screening : Use kinase profiling assays (e.g., KinomeScan) to identify off-target effects .
- IC₅₀ Determination : Perform dose-response curves with ATP-competitive assays to quantify inhibition .
- Antimicrobial Activity :
- MIC Testing : Evaluate minimum inhibitory concentrations against Gram-positive/negative bacteria, noting the bromothiophene’s role in membrane disruption .
- Resistance Studies : Serial passage experiments to assess mutation-driven resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
